molecular formula C11H13N5O B11811198 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11811198
M. Wt: 231.25 g/mol
InChI Key: BYKLLJJPGJSYKP-UHFFFAOYSA-N
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Description

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features both pyrazole and pyrimidine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrazole ring from appropriate precursors.

    Condensation reactions: Attachment of the pyrazole ring to the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could modify the nitrogen-containing rings.

    Substitution: Various substitution reactions might occur, especially on the amino group or the methyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens or other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound show promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is often evaluated using methods like the disc diffusion assay.

Table 2: Antimicrobial Efficacy

CompoundTarget OrganismZone of Inhibition (mm)
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-oneS. aureus15
E. coli12

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific protein kinases.

Table 3: Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)10Apoptosis induction via kinase inhibition
HT29 (colon cancer)15Cell cycle arrest

Case Study 1: Antimicrobial Evaluation

In a study published in the Oriental Journal of Chemistry, researchers synthesized a series of compounds related to this compound and evaluated their antimicrobial activity. The study reported significant antibacterial effects against both gram-positive and gram-negative bacteria, highlighting the compound's potential as a lead for developing new antibiotics .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibits growth in various cancer cell lines through targeted kinase inhibition. The results indicated that compounds with similar structural features could serve as templates for designing more potent anticancer agents .

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating signaling pathways: Affecting cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
  • 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-4-methylpyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one , also known by its CAS number 1207046-60-3, is a member of the pyrazole and pyrimidine classes of compounds. These classes are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15N5O
  • Molecular Weight : 245.29 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring substituted at the 5-position with an amino group and a cyclopropyl moiety, alongside a methylated pyrimidine ring.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR . The specific compound may also possess similar inhibitory effects, contributing to its potential as an anticancer agent.

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Compounds structurally similar to this compound have been reported to reduce inflammation in various models, suggesting that this compound may similarly modulate inflammatory pathways .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. For example, certain derivatives have shown activity against a range of bacteria and fungi, indicating that this compound could also be effective against microbial pathogens .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Inhibition of Kinases : By inhibiting specific kinases involved in tumor cell proliferation.
  • Modulation of Inflammatory Mediators : Reducing the production of pro-inflammatory cytokines.
  • Interaction with DNA : Some pyrazoles can intercalate with DNA or inhibit topoisomerases, disrupting cancer cell replication.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Umesha et al. (2009)Identified synergistic effects between pyrazole derivatives and doxorubicin in breast cancer cell lines, enhancing cytotoxicity .
Parish et al. (1984)Demonstrated the antifungal activity of pyrazole derivatives against various phytopathogenic fungi .
Recent Synthesis StudiesEvaluated the anti-HIV activities of structurally related compounds, suggesting broad-spectrum antiviral potential .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H13N5O/c1-6-4-10(17)14-11(13-6)16-9(12)5-8(15-16)7-2-3-7/h4-5,7H,2-3,12H2,1H3,(H,13,14,17)

InChI Key

BYKLLJJPGJSYKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)N

Origin of Product

United States

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